(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Beschreibung
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide is a chemical compound with a complex structure that includes a cyclopropane ring, an aminomethyl group, and a phenyl group
Eigenschaften
Molekularformel |
C15H22N2O |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13?,15-/m0/s1 |
InChI-Schlüssel |
GJJFMKBJSRMPLA-WUJWULDRSA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@@]1(CC1CN)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of (1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide involves several steps. One common method includes the reaction of a cyclopropane derivative with an aminomethylating agent under specific conditions. Industrial production methods often involve optimizing these reactions to improve yield and safety. For example, a preparation method for a similar compound involves a series of reactions including ring formation and aminomethylation .
Analyse Chemischer Reaktionen
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents. .
Wissenschaftliche Forschungsanwendungen
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide can be compared with similar compounds such as:
- (+/-)-1-aminomethyl-2t-methyl-cyclohexan-r-ol
- N,N-diallyl-(1R,2R)-2-aminomethyl-1-(2-thienyl)cyclopropanecarboxamide hydrochloride These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of (1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide lies in its specific combination of functional groups and its potential applications in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
